molecular formula C6H2Cl3NO3 B14079201 2,4,6-Trichloro-3-nitrophenol CAS No. 100130-16-3

2,4,6-Trichloro-3-nitrophenol

Cat. No.: B14079201
CAS No.: 100130-16-3
M. Wt: 242.4 g/mol
InChI Key: BGFQCTRASCWDAW-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-nitrophenol is a halogenated nitrophenol derivative featuring three chlorine substituents at the 2-, 4-, and 6-positions of the phenol ring and a nitro group (-NO₂) at the 3-position. This compound is structurally significant due to the electron-withdrawing effects of both chlorine and nitro groups, which influence its reactivity, solubility, and environmental persistence.

Properties

CAS No.

100130-16-3

Molecular Formula

C6H2Cl3NO3

Molecular Weight

242.4 g/mol

IUPAC Name

2,4,6-trichloro-3-nitrophenol

InChI

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H

InChI Key

BGFQCTRASCWDAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

2,4,6-Trichloro-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2,4,6-trichlorophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.

In industrial production, large-scale synthesis may involve continuous flow reactors to optimize yield and efficiency. The purification of the compound is often achieved through crystallization from solvents like ethanol or petroleum ether .

Chemical Reactions Analysis

2,4,6-Trichloro-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4,6-trichloro-3-aminophenol .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3-nitrophenol involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chlorinated and nitro groups contribute to its reactivity and ability to form strong interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are shaped by the positions and types of substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Notes
2,4,6-Trichloro-3-nitrophenol Cl (2,4,6), NO₂ (3) ~257.5 (estimated) High halogenation and nitro substitution
2,4,6-Trichlorophenol Cl (2,4,6) 197.45 Common environmental pollutant; no nitro group
3,4,6-Trichloro-2-nitrophenol Cl (3,4,6), NO₂ (2) ~257.5 Boiling point: 270.3°C; density: 2.217 g/cm³
2,4-Dichloro-6-nitrophenol Cl (2,4), NO₂ (6) ~222.0 Less chlorinated; nitro at 6-position
2,4,6-Trinitrophenol (Picric acid) NO₂ (2,4,6) 229.11 Highly explosive; enthalpy data available

Substituent Position Analysis :

  • Chlorine vs. Nitro Groups : Chlorine increases hydrophobicity and persistence, while nitro groups enhance electron withdrawal, affecting acidity and degradation pathways.
  • Positional Effects: The 3-nitro group in this compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., 3,4,6-Trichloro-2-nitrophenol) .

Physical and Chemical Properties

Limited data exist for the target compound, but trends can be inferred:

  • Boiling Point: 3,4,6-Trichloro-2-nitrophenol (270.3°C ) suggests high thermal stability due to halogenation. Picric acid (2,4,6-Trinitrophenol) has a lower boiling point but higher reactivity due to nitro density .
  • Density: Halogenation increases density; 3,4,6-Trichloro-2-nitrophenol (2.217 g/cm³ ) is denser than non-halogenated nitrophenols.
  • Solubility: Chlorophenols are generally less water-soluble than nitrophenols. Nitro groups may slightly improve solubility in polar solvents.

Toxicity and Environmental Impact

  • Chlorophenols: 2,4,6-Trichlorophenol is classified as a persistent organic pollutant with acute toxicity to aquatic life .
  • Nitrophenols: 2-Nitrophenol and 4-Nitrophenol are listed in EPA databases, indicating regulatory scrutiny .
  • Combined Effects : The coexistence of chlorine and nitro groups could synergize toxicity, but empirical studies are needed.

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